

Spectroscopic data of 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carbaldehyde

Cat. No.: B1528919

[Get Quote](#)

An In-depth Technical Guide to the Predicted Spectroscopic Data of **3-Amino-6-bromopyrazine-2-carbaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **3-Amino-6-bromopyrazine-2-carbaldehyde** (CAS: 1196156-63-4), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a detailed predictive analysis. This guide is intended for researchers, scientists, and drug development professionals to facilitate the identification, characterization, and quality control of **3-Amino-6-bromopyrazine-2-carbaldehyde** in a laboratory setting.

Introduction and Significance

3-Amino-6-bromopyrazine-2-carbaldehyde is a highly functionalized heterocyclic compound. The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds with diverse pharmacological activities.^[1] The presence of an amino group, a bromine atom, and an aldehyde group on the pyrazine ring provides multiple reaction sites for synthetic modifications, making it a versatile intermediate for creating libraries of complex molecules for drug discovery and the development of functional materials.^[2] An

accurate understanding of its spectroscopic signature is paramount for confirming its synthesis and purity.

This guide will provide a detailed, predictive overview of its Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Implications

The structure of **3-Amino-6-bromopyrazine-2-carbaldehyde** features several key functional groups that dictate its spectroscopic properties:

- Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The nitrogen atoms are electron-withdrawing, which generally deshields the ring protons and carbons.
- Amino Group (-NH₂): An electron-donating group that will influence the electronic environment of the ring, particularly the adjacent carbons and protons.
- Aldehyde Group (-CHO): A strongly electron-withdrawing and deshielding group. The aldehyde proton will have a characteristic downfield chemical shift in the ^1H NMR spectrum, and the carbonyl carbon will have a distinct resonance in the ^{13}C NMR spectrum.
- Bromine Atom (-Br): An electronegative, electron-withdrawing halogen that will also influence the chemical shifts of nearby nuclei. Its two stable isotopes (^{79}Br and ^{81}Br) will produce a characteristic isotopic pattern in the mass spectrum.

Caption: Molecular structure of **3-Amino-6-bromopyrazine-2-carbaldehyde**.

Predicted ^1H NMR Spectroscopy

The ^1H NMR spectrum is predicted to show three main signals: one for the pyrazine ring proton, one for the aldehyde proton, and a broad signal for the amino protons.

Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
-CHO	9.8 - 10.1	Singlet (s)	N/A	<p>The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. This is consistent with data for other aromatic aldehydes like 2-pyridinecarboxaldehyde.^[3]</p>
H-5	8.2 - 8.4	Singlet (s)	N/A	<p>This is the only proton on the pyrazine ring. It is deshielded by the ring nitrogens and the adjacent bromine atom. In similar pyrazine systems, ring protons appear in this region.</p>
-NH ₂	5.5 - 6.5	Broad Singlet (br s)	N/A	<p>The amino protons are typically broad due to quadrupole broadening from</p>

the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration. This range is typical for aromatic amines.

[4]

Causality Behind Experimental Choices & Protocol

Expertise & Experience: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange, leading to sharper signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

Trustworthiness (Self-Validating System): The integration of the proton signals should correspond to a 1:1:2 ratio for the aldehyde, pyrazine, and amine protons, respectively, which validates the proton count of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **Acquisition:**
 - Tune and shim the spectrometer for the sample to ensure a homogeneous magnetic field.

- Acquire the spectrum using a standard single-pulse sequence.
- Set a spectral width of approximately 12-15 ppm.
- Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Calibrate the spectrum using the residual solvent peak or an internal standard (TMS).

Predicted ^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is predicted to display five distinct signals, one for each unique carbon atom in the molecule.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Aldehyde)	188 - 192	The carbonyl carbon of an aldehyde is strongly deshielded and typically appears in this downfield region.
C-3 (C-NH ₂)	155 - 158	The carbon attached to the amino group is shielded by its electron-donating effect, but also influenced by the ring nitrogens. This is a typical range for a carbon bearing an amino group in a heteroaromatic system.[5][6]
C-2 (C-CHO)	148 - 152	This carbon is deshielded by the attached electron-withdrawing aldehyde group and the adjacent ring nitrogen.
C-6 (C-Br)	142 - 145	The carbon atom bonded to bromine is deshielded due to bromine's electronegativity. This is consistent with data for 2-bromopyridine.[4][7]
C-5	135 - 138	This carbon is primarily influenced by the adjacent ring nitrogen and the bromine atom on the neighboring carbon.

Causality Behind Experimental Choices & Protocol

Expertise & Experience: A standard proton-decoupled experiment is used to simplify the spectrum, showing a single peak for each unique carbon. A longer relaxation delay (d1) of 2-5

seconds may be necessary to ensure proper relaxation of quaternary carbons (C-2, C-3, C-6), which would otherwise have very low intensity.

Trustworthiness (Self-Validating System): The number of observed peaks (five) should match the number of unique carbons in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (in this case, confirming the presence of two CH carbons and three quaternary carbons), further validating the assignments.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ¹H NMR spectroscopy.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus.
- **Acquisition:**
 - Acquire the spectrum using a standard proton-decoupled pulse program.
 - Set a spectral width of approximately 200-220 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR.
 - Process and calibrate the data as described for ¹H NMR.

Predicted FT-IR Spectroscopy

The FT-IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Predicted FT-IR Data

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity	Rationale
N-H Stretch	3300 - 3500	Medium-Strong	Two bands are expected for the symmetric and asymmetric stretching of the primary amine. This is a characteristic feature of primary amines.[4][8]
C-H Stretch (Aromatic)	3050 - 3150	Weak-Medium	Corresponds to the stretching of the C-H bond on the pyrazine ring.
C-H Stretch (Aldehyde)	2800 - 2900 and 2700 - 2800	Weak	Two weak bands are characteristic of the C-H stretch of an aldehyde, often referred to as a Fermi doublet.[9]
C=O Stretch (Aldehyde)	1680 - 1710	Strong	A strong, sharp absorption due to the carbonyl stretch is a key diagnostic feature for the aldehyde group.[9][10]
N-H Bend	1600 - 1650	Medium-Strong	The scissoring vibration of the primary amine group.
C=C and C=N Stretches	1400 - 1600	Medium	A series of bands corresponding to the stretching vibrations of the pyrazine ring.

C-Br Stretch	600 - 700	Medium	The stretching vibration of the carbon-bromine bond typically appears in the fingerprint region. [4]
--------------	-----------	--------	---

Causality Behind Experimental Choices & Protocol

Expertise & Experience: Attenuated Total Reflectance (ATR) is a common and convenient technique for solid samples, requiring minimal sample preparation. Recording a background spectrum is essential to subtract atmospheric CO₂ and water vapor absorptions, which could otherwise interfere with the sample spectrum.

Trustworthiness (Self-Validating System): The presence of a strong band around 1700 cm⁻¹ (C=O), two bands around 3300-3500 cm⁻¹ (N-H), and the aldehyde C-H stretch bands provides a self-validating confirmation of the key functional groups.

Experimental Protocol: FT-IR Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.
- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Acquisition:**
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Perform an automatic background subtraction.

Predicted Mass Spectrometry (MS)

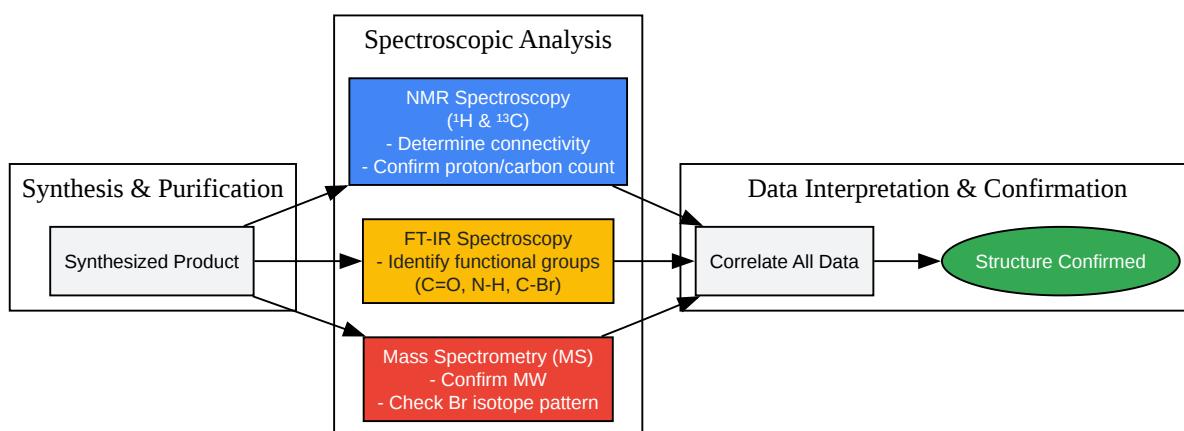
Mass spectrometry will confirm the molecular weight and elemental composition (particularly the presence of bromine).

Predicted Mass Spectrometry Data

m/z Value	Identity	Rationale
201/203	$[M]^+$	The molecular ion peaks. The presence of two peaks with an approximate 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br). The nominal mass is 202.
173/175	$[M - \text{CO}]^+$	Loss of a neutral carbon monoxide molecule (28 Da) from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.
122	$[M - \text{Br}]^+$	Loss of the bromine radical (79/81 Da) to give a stable cation.
94	$[M - \text{Br} - \text{CO}]^+$	Subsequent loss of carbon monoxide from the $[M - \text{Br}]^+$ fragment.

Causality Behind Experimental Choices & Protocol

Expertise & Experience: Electron Impact (EI) ionization is a standard technique for small organic molecules that often produces a rich fragmentation pattern, which is useful for structural elucidation. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, allowing for the confirmation of the molecular formula ($\text{C}_5\text{H}_4\text{BrN}_3\text{O}$).


Trustworthiness (Self-Validating System): The observed molecular weight must match the calculated molecular weight of the proposed structure. The isotopic pattern for bromine provides definitive evidence for its presence. The fragmentation pattern should be consistent with the known fragmentation behavior of the functional groups present.

Experimental Protocol: Mass Spectrometry

- Instrumentation: A mass spectrometer with an EI or Electrospray Ionization (ESI) source.
- Sample Preparation: For EI, the sample can be introduced via a direct insertion probe. For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
- Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
 - For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an exact mass measurement.

Overall Spectroscopic Workflow

The following workflow ensures a comprehensive and self-validating characterization of **3-Amino-6-bromopyrazine-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic confirmation of **3-Amino-6-bromopyrazine-2-carbaldehyde**.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of **3-Amino-6-bromopyrazine-2-carbaldehyde**. By leveraging data from analogous structures, we have established the expected spectral characteristics in ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry. The outlined protocols are based on standard, field-proven methodologies. While this guide serves as an essential tool for preliminary identification and characterization, definitive structural confirmation must ultimately rely on the acquisition and interpretation of experimental data for the compound itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 3. 2-Pyridinecarboxaldehyde(1121-60-4) ^1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aminopyrazine(5049-61-6) ^{13}C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Bromopyridine(109-04-6) ^{13}C NMR spectrum [chemicalbook.com]
- 8. 3-Aminopyridine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Pyridinecarboxaldehyde [webbook.nist.gov]

- To cite this document: BenchChem. [Spectroscopic data of 3-Amino-6-bromopyrazine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1528919#spectroscopic-data-of-3-amino-6-bromopyrazine-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com